molecular formula C19H25NO8 B13078556 (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate

Cat. No.: B13078556
M. Wt: 395.4 g/mol
InChI Key: URFWVSFOARODAQ-GFEQUFNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including acetoxymethyl, amino, and benzyloxy groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate typically involves multi-step organic reactions. The starting materials often include protected sugars or sugar derivatives, which undergo a series of functional group transformations. Key steps may involve:

    Protection of Hydroxyl Groups: Protecting groups such as acetyl or benzyl groups are introduced to prevent unwanted reactions at specific hydroxyl sites.

    Formation of the Pyran Ring: Cyclization reactions are employed to form the tetrahydro-2H-pyran ring structure.

    Introduction of Functional Groups: Amino and benzyloxy groups are introduced through nucleophilic substitution or other suitable reactions.

    Deprotection: Removal of protecting groups to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide may be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of suitable catalysts or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the development of novel materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism by which (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2R,3r,4s,5r,6r)-2-(acetoxymethyl)-6-amino-4-(benzyloxy)tetrahydro-2h-pyran-3,5-diyldiacetate: shares similarities with other sugar-derived compounds that feature multiple functional groups and a pyran ring structure.

Uniqueness

  • The unique combination of functional groups in This compound imparts distinct chemical properties and reactivity, setting it apart from other similar compounds.

Properties

Molecular Formula

C19H25NO8

Molecular Weight

395.4 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-3,5-diacetyloxy-6-amino-4-phenylmethoxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C19H25NO8/c1-11(21)24-10-15-16(26-12(2)22)17(18(19(20)28-15)27-13(3)23)25-9-14-7-5-4-6-8-14/h4-8,15-19H,9-10,20H2,1-3H3/t15-,16-,17+,18+,19+/m1/s1

InChI Key

URFWVSFOARODAQ-GFEQUFNTSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OCC2=CC=CC=C2)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.